molecular formula C18H17N3O2 B12248883 11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B12248883
M. Wt: 307.3 g/mol
InChI Key: DOOXEQVAQUGQJH-UHFFFAOYSA-N
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Description

11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of o-aminophenols with carboxylic acids or their derivatives. For 11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one, a multi-step synthesis is required, involving the formation of the benzoxazole ring followed by further functionalization to introduce the diazatricyclo moiety .

Industrial Production Methods

Industrial production methods for such complex compounds often involve high-yield synthetic routes that can be scaled up. These methods typically use catalysts and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogens or nitro groups .

Scientific Research Applications

11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be due to its ability to inhibit certain enzymes or pathways critical for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its complex structure, which combines a benzoxazole ring with a diazatricyclo moiety.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

11-(1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C18H17N3O2/c22-17-7-3-5-15-13-8-12(10-21(15)17)9-20(11-13)18-19-14-4-1-2-6-16(14)23-18/h1-7,12-13H,8-11H2

InChI Key

DOOXEQVAQUGQJH-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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